2-Fluoro-6-(prop-2-ynamido)benzoic acid
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Overview
Description
2-Fluoro-6-(prop-2-ynamido)benzoic acid is a chemical compound with the molecular formula C10H6FNO3 and a molecular weight of 207.16 g/mol . This compound is characterized by the presence of a fluorine atom at the second position and a prop-2-ynamido group at the sixth position on the benzoic acid ring . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(prop-2-ynamido)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-fluorobenzoic acid as the starting material.
Amidation Reaction: The 2-fluorobenzoic acid undergoes an amidation reaction with propargylamine (prop-2-yn-1-amine) in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(prop-2-ynamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The prop-2-ynamido group can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted benzoic acids.
Oxidation: Oxidized derivatives of the prop-2-ynamido group.
Reduction: Reduced derivatives of the prop-2-ynamido group.
Hydrolysis: 2-Fluorobenzoic acid and propargylamine.
Scientific Research Applications
2-Fluoro-6-(prop-2-ynamido)benzoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(prop-2-ynamido)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and the prop-2-ynamido group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzoic acid: Lacks the prop-2-ynamido group, making it less reactive in certain contexts.
6-Aminobenzoic acid: Contains an amino group instead of the prop-2-ynamido group, leading to different reactivity and applications.
2-Fluoro-6-aminobenzoic acid: Combines the fluorine and amino groups, offering a different set of chemical properties.
Uniqueness
2-Fluoro-6-(prop-2-ynamido)benzoic acid is unique due to the presence of both the fluorine atom and the prop-2-ynamido group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications .
Properties
IUPAC Name |
2-fluoro-6-(prop-2-ynoylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c1-2-8(13)12-7-5-3-4-6(11)9(7)10(14)15/h1,3-5H,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCDVJNHNAGOFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)NC1=C(C(=CC=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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